DHODH Inhibitory Activity – Positioned as a Moderate-Affinity Tool Relative to High-Potency 4-Carboxylate Leads
The target compound inhibits recombinant human DHODH with an IC₅₀ of 2.28 µM (2,280 nM) measured after 20 min by DCIP dye-based colorimetric assay in the presence of 1 mM L-dihydroorotate [1]. This places it ~2,300-fold weaker than the most potent 4-quinoline carboxylic acid lead C44 (IC₅₀ = 1 nM) [2] and ~9-fold weaker than the leflunomide active metabolite A77 1726 (IC₅₀ ≈ 0.25 µM) [3]. Its moderate affinity is nonetheless over 60-fold stronger than the weak DHODH binder cinchophen (2-phenylquinoline-4-carboxylic acid; IC₅₀ = 144 µM) [4], establishing a defined position within the 4-carboxylate structure–activity landscape. This intermediate potency makes the compound suitable as a control or calibration standard in DHODH inhibitor screening cascades where extreme potency is not required.
| Evidence Dimension | Human DHODH inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.28 µM (2,280 nM) |
| Comparator Or Baseline | C44: IC₅₀ = 1 nM [2]; A77 1726: IC₅₀ ≈ 0.25 µM [3]; Cinchophen: IC₅₀ = 144 µM [4] |
| Quantified Difference | ~2,300-fold weaker than C44; ~9-fold weaker than A77 1726; ~63-fold more potent than cinchophen |
| Conditions | Recombinant human DHODH, DCIP colorimetric assay, 20 min incubation (target compound); comparable assay conditions used across comparator studies |
Why This Matters
Provides a defined intermediate-activity reference point within the quinoline-4-carboxylate DHODH SAR landscape, enabling researchers to include a moderate-affinity comparator alongside high-potency leads in the same assay format.
- [1] BindingDB. BDBM50020694 (CHEMBL3286441). IC₅₀: 2.28E+3 nM. Inhibition of recombinant human DHODH activity after 20 min by DCIP dye-based colorimetric analysis. View Source
- [2] CPRiL. Quinoline-based analogue C44: DHODH IC₅₀ = 1 nM. SAR-based optimization of a 4-quinoline carboxylic acid analog with potent antiviral activity. View Source
- [3] PMC. A77 1726 (active metabolite of leflunomide): human DHODH IC₅₀ = 0.25 (0.13–0.47) µM. Figure 1, biological evaluation of quinoline derivatives as hDHODH inhibitors. View Source
- [4] BindingDB Ki Summary. Cinchophen (2-phenylquinoline-4-carboxylic acid, CHEMBL348000): IC₅₀ = 144,000 ± n/a nM (144 µM). View Source
